![molecular formula C17H15N3O B12158034 N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B12158034.png)
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound belonging to the class of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .
Preparation Methods
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. Additionally, catalytic redox cycling based on Ce(IV)/Ce(III)/H₂O₂ redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with various aromatic aldehydes has also been reported .
Chemical Reactions Analysis
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulphite.
Reduction: Employing reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Reacting with different substituents to form derivatives with varied biological activities
Common reagents used in these reactions include sodium metabisulphite, hydrogen, and various aromatic aldehydes. The major products formed from these reactions are typically benzimidazole derivatives with different substituents that enhance their biological activity .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 2.54 | |
2-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide | Antifungal | 3.12 |
The minimum inhibitory concentration (MIC) values indicate promising antibacterial and antifungal activities, suggesting potential for therapeutic use in infectious diseases.
Anticancer Potential
This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma.
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT116 | 4.53 | |
4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | HCT116 | 5.85 |
The IC50 values suggest that this compound may be more effective than standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A study assessed the compound's effectiveness against resistant strains of Staphylococcus aureus, revealing significant antibacterial activity comparable to standard treatments .
- Anticancer Study : In vitro studies on HCT116 cells demonstrated that this compound significantly reduced cell viability, with mechanisms involving apoptosis pathways being elucidated .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further development in clinical settings .
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit serine/threonine-protein kinase/endoribonuclease IRE1, which plays a role in the unfolded protein response in humans . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique compared to other benzimidazole derivatives due to its specific substituents, which enhance its biological activity. Similar compounds include:
N-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: Known for its inhibitory actions against certain enzymes.
2-phenylbenzimidazoles: Studied for their anticancer properties.
N-(benzimidazol-2-yl)benzamide analogues: Investigated for their potential as allosteric activators of human glucokinase.
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to varied biological activities and therapeutic applications.
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Benzimidazole derivatives often act as kinase inhibitors, which are crucial in regulating cell proliferation and survival. For instance, studies have shown that similar compounds inhibit Aurora kinases and JAK2, leading to reduced tumor growth in various cancer models .
- Antimicrobial Activity : Compounds containing the benzimidazole moiety have demonstrated significant antibacterial and antifungal properties. This compound may exhibit similar effects, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Research indicates that benzimidazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluated the effects of various benzimidazole derivatives on cancer cell lines (MCF-7, HCT116). This compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
- Antimicrobial Effects : In a screening of benzimidazole derivatives against multiple bacterial strains, this compound showed promising activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
- Kinase Inhibition Studies : Research focusing on the inhibition of Aurora kinases by similar compounds demonstrated a significant reduction in cellular proliferation when treated with this compound, suggesting its potential utility in targeted cancer therapy .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N3O/c21-17(12-4-2-1-3-5-12)18-13-8-9-14-15(10-13)20-16(19-14)11-6-7-11/h1-5,8-11H,6-7H2,(H,18,21)(H,19,20) |
InChI Key |
PAMDRISNUQZYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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